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Introduction

DGY-09-192 is a potent and selective bivalent degrader of Fibroblast Growth Factor Receptors
1 and 2 (FGFR1/2).[1][2][3][4] As a proteolysis-targeting chimera (PROTAC), DGY-09-192
functions by coupling the pan-FGFR inhibitor BGJ398 to a ligand for the von Hippel-Lindau
(VHL) E3 ubiquitin ligase.[1][4][5] This ternary complex formation leads to the ubiquitination and
subsequent proteasomal degradation of FGFR1 and FGFR2, resulting in potent anti-
proliferative activity in cancer cells dependent on FGFR signaling.[1][6] These application notes
provide detailed protocols for assessing the effect of DGY-09-192 on cell viability, along with
data presentation guidelines and visualizations of the relevant biological pathways and
experimental workflows.

Mechanism of Action

DGY-09-192 induces the degradation of FGFR1 and FGFR2 in a VHL-dependent manner.[1]
By selectively degrading these receptor tyrosine kinases, DGY-09-192 effectively inhibits
downstream signaling pathways crucial for cell proliferation and survival, such as the RAS-
MAPK-ERK and PI3K-AKT pathways.[5][7][8] This targeted degradation offers a promising
therapeutic strategy for cancers driven by aberrant FGFR1/2 signaling.[6]
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Data Presentation
Table 1: Anti-proliferative Activity of DGY-09-192 in
Various Cancer Cell Lines

. FGFR Assay
Cell Line Cancer Type . IC50 (nM) .
Alteration Duration
FGFR2
KATO llI Gastric Cancer o 1 72 hours
Amplification
Cholangiocarcino FGFR1
CCLP1 ] 17 3 days
ma Overexpression
Cholangiocarcino )
ICC13-7 FGFR2 Fusion 40 10 days
ma
Cholangiocarcino  Engineered
CCLP-FP _ 8 3 days
ma FGFR2 Fusion
>100 nM
ER+/FGFR1- N
CAMAL Breast Cancer - (modest effect Not Specified
amplified
alone)
>100 nM
ER+/FGFR1- N
MDA-MB-134 Breast Cancer - (modest effect Not Specified
amplified
alone)
Data compiled from published studies.[1][3][8][9]
. Treatment
Target Cell Line DC50 (nM) Dmax (%) .
Duration
FGFR1 CCLP1 4.35 85 16 hours
FGFR2 KATO Il 70 74 6 hours

DC50: concentration for 50% maximal degradation; Dmax: maximum degradation. Data from
published studies.[1][8]
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Experimental Protocols

A widely used and robust method for assessing cell viability following treatment with DGY-09-
192 is the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an
indicator of metabolically active cells.[1][3]

Protocol: CellTiter-Glo® Luminescent Cell Viability
Assay

Materials:

DGY-09-192

o DGY-09-192-Neg (negative control)
e BGJ398 (parental FGFR inhibitor)
e Cancer cell lines of interest (e.g., KATO Ill, CCLP1)
o Appropriate cell culture medium and supplements
e Opaque-walled 96-well plates
o CellTiter-Glo® Reagent (Promega)
e Luminometer
Procedure:
e Cell Seeding:
o Harvest and count cells, then resuspend in fresh culture medium to the desired density.

o Seed the cells into opaque-walled 96-well plates at a predetermined optimal density (e.g.,
1,000-5,000 cells per well) in a volume of 100 L.

o Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2 to allow for
cell attachment.
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e Compound Treatment:

o Prepare serial dilutions of DGY-09-192, DGY-09-192-Neg, and BGJ398 in culture medium.
It is recommended to prepare a 2X concentration stock of each compound dilution.

o Carefully remove 50 pL of medium from each well and add 50 pL of the 2X compound
dilutions to achieve the final desired concentrations. Include vehicle-only wells as a
control.

o Incubate the plates for the desired treatment duration (e.g., 72 hours).[1]

o CellTiter-Glo® Assay:

[¢]

Equilibrate the CellTiter-Glo® Reagent to room temperature.

[¢]

Remove the assay plates from the incubator and allow them to equilibrate to room
temperature for approximately 30 minutes.

o

Add 100 pL of CellTiter-Glo® Reagent to each well.

[e]

Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.

o

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
o Data Acquisition:

o Measure the luminescence of each well using a luminometer.
o Data Analysis:

o Calculate the percentage of cell viability for each treatment condition relative to the
vehicle-treated control cells.

o Plot the percentage of viability against the logarithm of the compound concentration.

o Determine the IC50 value by fitting the data to a four-parameter logistic dose-response
curve using appropriate software (e.g., GraphPad Prism).
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Caption: Mechanism of action of DGY-09-192.
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Caption: Experimental workflow for the cell viability assay.
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Caption: Simplified FGFR signaling pathway targeted by DGY-09-192.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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